molecular formula C21H32ClN3O3 B2870374 1-(1-ethyl-5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride CAS No. 1189870-48-1

1-(1-ethyl-5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride

Cat. No.: B2870374
CAS No.: 1189870-48-1
M. Wt: 409.96
InChI Key: QZECQDYCCNQZDB-UHFFFAOYSA-N
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Description

This compound is a synthetic indole derivative characterized by a complex structure featuring an ethyl-substituted indole core, a hydroxypropoxy linker with a 4-methylpiperazine moiety, and a ketone group at the 3-position. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

1-[1-ethyl-5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methylindol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3.ClH/c1-5-24-15(2)21(16(3)25)19-12-18(6-7-20(19)24)27-14-17(26)13-23-10-8-22(4)9-11-23;/h6-7,12,17,26H,5,8-11,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZECQDYCCNQZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCN(CC3)C)O)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-ethyl-5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H32ClN3O3C_{21}H_{32}ClN_3O_3 with a molecular weight of 409.9 g/mol. It features a piperazine moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of indole compounds, particularly those containing piperazine, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of Mannich bases against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results indicated that certain Mannich bases demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Table 1: Cytotoxicity of Mannich Bases

CompoundCell LineIC50 (μg/mL)
Compound AMCF-7< 2
Compound BHepG28.2
Compound CA5494.5

Antimicrobial Activity

Mannich bases have also been reported to possess antibacterial and antifungal properties. The introduction of the piperazine ring enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes and exert their effects .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Study on HepG2 Cells: A specific study evaluated the effects of a similar indole-based compound on HepG2 cells, demonstrating a significant reduction in cell viability at concentrations above 10 μM. The study concluded that the compound induced apoptosis via ROS generation and mitochondrial dysfunction.
  • Antibacterial Screening: Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating moderate antibacterial activity.

Comparison with Similar Compounds

Critical Gaps :

Absence of in vivo data for the target compound limits mechanistic validation.

Synthons like 4-ethyloxan-4-amine hydrochloride (1385696-70-7) hint at synthetic pathways but lack direct relevance to pharmacological comparisons .

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